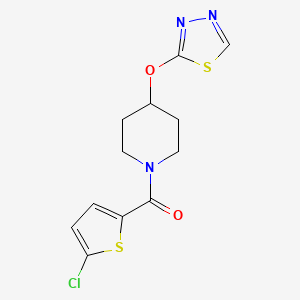

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone" is an intriguing chemical entity that blends the reactivity and structural elements of thiadiazole, piperidine, and thiophene. It's used in various fields including chemistry, biology, and medicine due to its unique structural properties and potential for diverse chemical interactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves the following steps:

Formation of 1,3,4-Thiadiazole Ring: This step generally starts with the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to produce the 1,3,4-thiadiazole core.

Attachment of Piperidine Group: The next step involves nucleophilic substitution, where piperidine reacts with a suitable leaving group on the thiadiazole ring to form the 1-(1,3,4-thiadiazol-2-yl)piperidine intermediate.

Formation of the (5-chlorothiophen-2-yl)methanone: This part involves the electrophilic aromatic substitution on thiophene, introducing a carbonyl group at the 2-position and a chlorine atom at the 5-position.

Coupling Step: The final product is achieved by coupling the intermediates through nucleophilic substitution, where the 1-(1,3,4-thiadiazol-2-yl)piperidine intermediate reacts with the (5-chlorothiophen-2-yl)methanone under controlled conditions.

Industrial Production Methods

In industrial settings, this compound is synthesized using high-yield routes that often involve:

Catalysts: Use of catalysts like palladium to enhance reaction rates and yields.

Solvents: Employing polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide for better solubility and reactivity.

Temperature Control: Precise temperature control to optimize reaction conditions and prevent side reactions.

化学反応の分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene and piperidine rings.

Reduction: Reduction of this compound is possible at various sites, including the carbonyl group and the thiadiazole ring.

Substitution: It undergoes nucleophilic and electrophilic substitution reactions readily.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Halogenating agents, Grignard reagents, and organolithium compounds.

Major Products

Oxidation: Produces sulfoxides and sulfones.

Reduction: Leads to alcohols or reduced heterocyclic rings.

Substitution: Can yield a variety of substituted derivatives based on the nature of the reagents used.

科学的研究の応用

This compound finds applications across multiple scientific disciplines:

Chemistry: Used as a building block in organic synthesis to develop complex molecules.

Biology: Acts as a potential bioactive molecule in studying enzyme interactions and protein binding.

Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties due to its structural features.

Industry: Utilized in the development of advanced materials and as a catalyst in specific organic reactions.

作用機序

The exact mechanism of action for this compound depends on its application:

Molecular Targets: Targets often include enzymes, receptors, or nucleic acids.

Pathways Involved: Can interfere with cellular pathways such as oxidative stress response, cell cycle regulation, and signal transduction.

類似化合物との比較

Comparison

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone: is unique due to the combination of thiadiazole, piperidine, and thiophene, which confer a distinctive reactivity profile and pharmacological potential.

List of Similar Compounds

(2-(1,3,4-Thiadiazol-2-yl)phenol: Shares the thiadiazole ring.

(N-(5-chloro-2-thienyl)piperidine: Contains both piperidine and thiophene but lacks the thiadiazole ring.

(5-chlorothiophen-2-yl)methanol: Similar thiophene and methanone groups but without the piperidine and thiadiazole structures.

This overview should provide a solid foundation on the chemical, synthetic, and application aspects of this fascinating compound. Want to dig deeper into any specific section?

生物活性

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone is a novel synthetic molecule that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, antimicrobial effects, and other pharmacological applications based on recent research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Thiadiazole Moiety : This five-membered heterocyclic ring contributes significantly to the biological activity due to its ability to interact with various biological targets.

- Piperidine Ring : Known for enhancing the lipophilicity and bioavailability of drug candidates.

- Chlorothiophen Group : This aromatic system may impart additional pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound under investigation has shown promising results in inhibiting the growth of several cancer cell lines:

These IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting a selective action that spares normal cells.

Antimicrobial Activity

The presence of the thiadiazole ring in this compound suggests potential antimicrobial properties. Compounds with similar structures have been associated with antibacterial and antifungal activities. Although specific data on this compound's antimicrobial efficacy is limited, related thiadiazole derivatives have shown effectiveness against various bacterial strains and fungi.

Other Pharmacological Activities

Thiadiazole derivatives have also been reported to exhibit:

- Antiviral Activity : Some derivatives have shown effectiveness against viruses such as HIV and TMV (Tobacco Mosaic Virus), indicating potential for further exploration in antiviral drug development .

- Anti-inflammatory Effects : Thiadiazoles are known to modulate inflammatory pathways, which could be relevant for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

A recent review compiled data on various 1,3,4-thiadiazole derivatives, emphasizing their anticancer properties and mechanisms of action. Notably, compounds were evaluated for their interaction with tubulin, suggesting that they may disrupt microtubule dynamics in cancer cells .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the thiadiazole ring or substituents on the piperidine can significantly alter biological activity. For instance, increasing lipophilicity or introducing electron-withdrawing groups can enhance anticancer efficacy .

特性

IUPAC Name |

(5-chlorothiophen-2-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2S2/c13-10-2-1-9(20-10)11(17)16-5-3-8(4-6-16)18-12-15-14-7-19-12/h1-2,7-8H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEMJFZKJLUYLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。